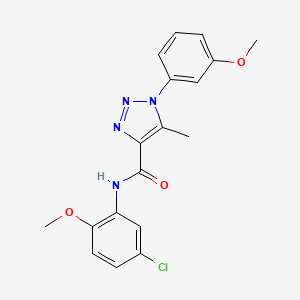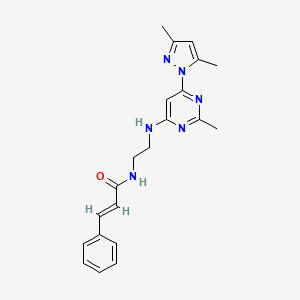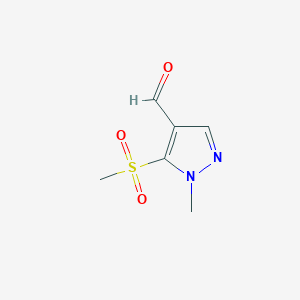
5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those related to 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde, often involves multi-step reactions utilizing various starting materials. One example is the synthesis of 6-aminopyrazolo[3,4-d]pyrimidine developed through acid-promoted synthesis from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, indicating a versatile approach to creating pyrazole-based compounds (Tseng, C., Tsai, S., Li, S., & Wong, F., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing the spatial arrangement of the molecule and providing insights into the planarity between the pyrazole ring and adjacent groups (Xu, C., & Shi, Y., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to various products depending on the reactants and conditions employed. The reactivity of the methanesulfonyl group in pyrazole derivatives, such as in the synthesis of pyrazolo[5,1-c][1,2,4]triazines, showcases the diverse chemical behavior and potential for generating compounds with novel properties (Ledenyova, I., Kartavtsev, P., Shikhaliev, K., & Egorova, A., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties can be influenced by the nature of substituents on the pyrazole ring and are essential for determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of 5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives, are central to their application in synthesis. Investigations into the selective synthesis of pyrazole derivatives highlight the ability to manipulate these compounds for targeted chemical reactions, showcasing their versatility in organic synthesis (Zhu, Y., Hong, J., Zhou, Y., Xiao, Y., Lin, M., & Zhan, Z., 2014).
科学的研究の応用
Synthesis and Structural Analysis
- Xu and Shi (2011) demonstrated the synthesis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing insights into the crystal structure and potential for the synthesis of new pyrazole derivatives (Xu & Shi, 2011).
Chemical Synthesis and Applications
- Tseng et al. (2019) explored a one-pot acid-promoted synthesis method involving 5-amino-1H-pyrazole-4-carbaldehydes, suggesting a versatile synthesis route for related pyrazole derivatives (Tseng et al., 2019).
- Coppo and Fawzi (1997) reported on the synthesis of pyrazolo[3,4‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxides, starting from compounds like ethyl 5-aminopyrazole-4-carboxylates, which relates to the broader family of pyrazole derivatives (Coppo & Fawzi, 1997).
Molecular Structure and Properties
- Trilleras et al. (2014) studied a similar compound, focusing on its molecular structure and the formation of hydrogen-bonded chains, which could provide insight into the molecular behavior of pyrazole derivatives (Trilleras et al., 2014).
- Cuartas et al. (2017) synthesized reduced bipyrazoles from a pyrazole precursor, indicating potential applications in synthesizing structurally diverse compounds (Cuartas et al., 2017).
Specialized Chemical Applications
- Rozze and Fray (2009) described the preparation of a deuterated compound for bioanalytical standards, showcasing the potential for specialized applications in chemical analysis (Rozze & Fray, 2009).
- Uraev et al. (2020) synthesized aminomethylene derivatives of pyrazole, leading to new metal-chelates, indicating potential in developing new materials or catalysts (Uraev et al., 2020).
Chemical Transformation and Characterization
- Kumar et al. (2019) detailed the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles, providing a method for synthesizing and characterizing novel compounds (Kumar et al., 2019).
- Attaryan et al. (2012) reported on the synthesis and structure of pyrazole-4-carbaldehyde oximes, contributing to the understanding of the chemical properties of related compounds (Attaryan et al., 2012).
Safety And Hazards
While the specific safety and hazards for “5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde” are not mentioned in the search results, similar compounds like “1-Methyl-1H-pyrazole-4-carboxaldehyde” are known to cause serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
1-methyl-5-methylsulfonylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-8-6(12(2,10)11)5(4-9)3-7-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVQEOFLAHUTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
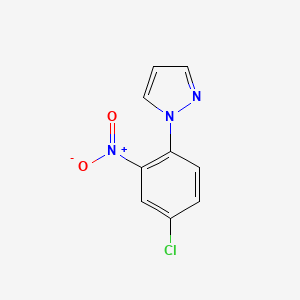
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
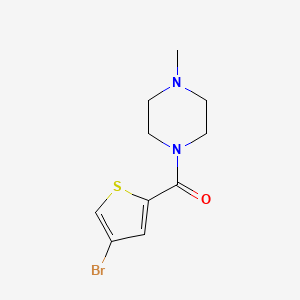
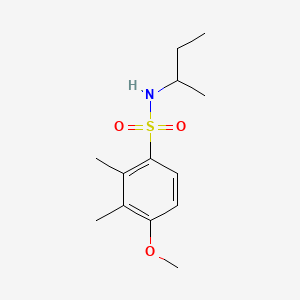



![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
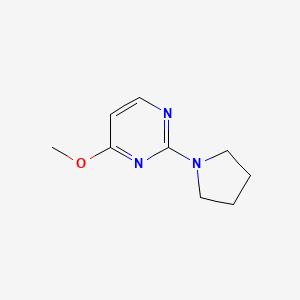
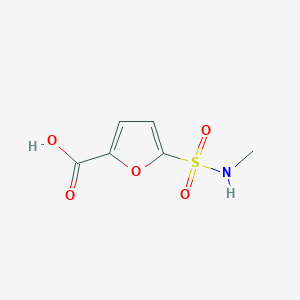
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
